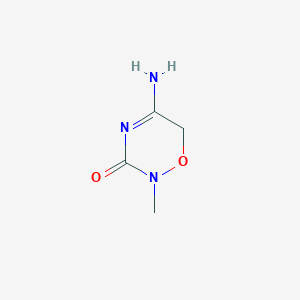

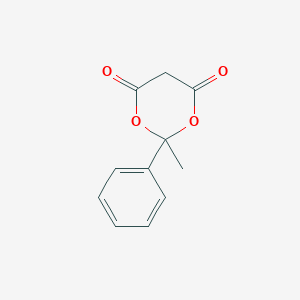

2-Methyl-2-phenyl-1,3-dioxane-4,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-2-phenyl-1,3-dioxane-4,6-dione, also known as Meldrum’s acid, is an organic compound with the formula C10H10O4. It is a crystalline colorless solid, sparingly soluble in water. The compound has a heterocyclic core with four carbon and two oxygen atoms, forming a dioxane ring. Meldrum’s acid is known for its high acidity and is widely used in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Meldrum’s acid was first synthesized by Andrew Norman Meldrum in 1908 through a condensation reaction of malonic acid with acetone in acetic anhydride and sulfuric acid . Alternative synthetic routes include:

Condensation of malonic acid with isopropenyl acetate: This reaction is catalyzed by sulfuric acid.

Reaction of carbon suboxide (C3O2) with acetone: This method uses oxalic acid as a catalyst.

Industrial Production Methods

Industrial production of Meldrum’s acid typically follows the original synthesis method due to its simplicity and high yield. The controlled addition of acetic anhydride to a mixture of acetone, malonic acid, and sulfuric acid ensures an efficient reaction .

Análisis De Reacciones Químicas

Types of Reactions

Meldrum’s acid undergoes various chemical reactions, including:

Knoevenagel Condensation: Reacts with aldehydes and ketones to form α,β-unsaturated carbonyl compounds.

Decarboxylation: Heating leads to the release of carbon dioxide and acetone.

Substitution Reactions: The methylene group in Meldrum’s acid can be substituted by various nucleophiles.

Common Reagents and Conditions

Knoevenagel Condensation: Typically uses aldehydes or ketones in the presence of a base such as piperidine.

Decarboxylation: Requires heating to temperatures around 200°C.

Substitution Reactions: Common nucleophiles include amines and alcohols.

Major Products

Knoevenagel Condensation: Produces α,β-unsaturated carbonyl compounds.

Decarboxylation: Yields carbon dioxide and acetone.

Substitution Reactions: Forms substituted Meldrum’s acid derivatives.

Aplicaciones Científicas De Investigación

Meldrum’s acid is extensively used in scientific research due to its versatility:

Organic Synthesis: Acts as a precursor for the synthesis of various heterocycles and intermediates.

Medicinal Chemistry: Used in the development of pharmaceuticals, particularly in the synthesis of β-keto esters and lactones.

Material Science: Employed in the synthesis of polymers and advanced materials.

Biological Studies: Utilized in enzyme inhibition studies and as a building block for bioactive compounds.

Mecanismo De Acción

The high acidity of Meldrum’s acid is attributed to the stabilization of its conjugate base through resonance. The methylene group in the dioxane ring can easily lose a hydrogen ion, forming a stabilized anion. This property makes Meldrum’s acid a valuable intermediate in various chemical reactions .

Comparación Con Compuestos Similares

Meldrum’s acid is often compared with similar compounds such as:

Dimedone: Unlike Meldrum’s acid, dimedone exists predominantly in its enol form in solution.

Barbituric Acid: Shares similar acidity properties but differs in its structural conformation.

Dimethyl Malonate: Meldrum’s acid is significantly more acidic due to its unique structural stabilization.

Conclusion

2-Methyl-2-phenyl-1,3-dioxane-4,6-dione, or Meldrum’s acid, is a highly versatile compound with significant applications in organic synthesis, medicinal chemistry, material science, and biological studies. Its unique chemical properties and high acidity make it a valuable tool in scientific research and industrial applications.

Propiedades

Número CAS |

58413-46-0 |

|---|---|

Fórmula molecular |

C11H10O4 |

Peso molecular |

206.19 g/mol |

Nombre IUPAC |

2-methyl-2-phenyl-1,3-dioxane-4,6-dione |

InChI |

InChI=1S/C11H10O4/c1-11(8-5-3-2-4-6-8)14-9(12)7-10(13)15-11/h2-6H,7H2,1H3 |

Clave InChI |

QYBHZOTXTOEBRI-UHFFFAOYSA-N |

SMILES canónico |

CC1(OC(=O)CC(=O)O1)C2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14618611.png)

![(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione](/img/structure/B14618646.png)

![Lithium 7-bromobicyclo[4.1.0]heptan-7-ide](/img/structure/B14618647.png)

![7-Fluoro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14618671.png)

![N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14618677.png)